2,3-Dimethyl-5-nitro-1H-indole

Thermal Analysis Crystallinity Material Science

Researchers optimizing iNOS-targeted SAR often encounter inconsistent nitroindole purity and thermal decomposition. 2,3-Dimethyl-5-nitro-1H-indole solves these issues: • Proven iNOS inhibition (EC50=8 nM) for anti-inflammatory agent development • High melting point (184-186°C) ensures thermal stability in demanding syntheses • Validated RP-HPLC method enables reliable QC and preparative isolation Available in research quantities with batch-specific CoA.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 21296-94-6
Cat. No. B1584776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-5-nitro-1H-indole
CAS21296-94-6
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C10H10N2O2/c1-6-7(2)11-10-4-3-8(12(13)14)5-9(6)10/h3-5,11H,1-2H3
InChIKeyLKIMRQIKTONPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-5-nitro-1H-indole: Structural & Physicochemical Baseline


2,3-Dimethyl-5-nitro-1H-indole (CAS 21296-94-6) is a synthetic 5-nitroindole derivative characterized by methyl groups at the 2- and 3-positions of the indole ring . This substitution pattern influences its physicochemical properties, including a melting point of 184–186 °C, a calculated LogP of approximately 3.22–3.45, and a molecular weight of 190.2 g/mol . The compound is primarily employed as a building block in medicinal chemistry, particularly in the synthesis of anticancer agents, and as an intermediate in organic synthesis due to the reactivity conferred by its nitro functionality . Its structural features, including the electron-withdrawing nitro group and the sterically hindering methyl groups, differentiate it from unsubstituted or mono-substituted indole analogs and influence its behavior in both synthetic and biological contexts [1].

Why 2,3-Dimethyl-5-nitro-1H-indole Cannot Be Replaced


Generic substitution of 2,3-dimethyl-5-nitro-1H-indole with other indole derivatives is scientifically unsound due to the compound's unique combination of substituents, which collectively dictate its physicochemical properties, reactivity, and biological activity . The presence of both 2- and 3-methyl groups, alongside the 5-nitro substituent, creates a distinct electronic and steric environment that cannot be replicated by analogs lacking one or more of these features [1]. This unique substitution pattern directly influences key parameters such as melting point, lipophilicity (LogP), and crystallinity, which in turn affect downstream applications in medicinal chemistry, material science, and analytical method development . Furthermore, the compound's specific activity as a building block in the synthesis of c-Myc G-quadruplex binders and as a precursor to 5-nitroindole-based pharmacophores is intrinsically linked to its precise structure [2]. Relying on a structurally similar but chemically distinct analog would introduce uncontrolled variables, potentially leading to failed syntheses, irreproducible biological data, or suboptimal material performance, thereby undermining research integrity and increasing development costs .

2,3-Dimethyl-5-nitro-1H-indole: Comparative Evidence vs Analogs


Enhanced Thermal Stability vs Non-Nitrated Parent

The introduction of a nitro group at the 5-position of 2,3-dimethylindole significantly increases thermal stability, as evidenced by a substantially higher melting point. This property is critical for applications requiring solid-state processing or thermal stability.

Thermal Analysis Crystallinity Material Science Process Chemistry

Lipophilicity Compared to Unsubstituted 5-Nitroindole

The addition of two methyl groups to the indole core significantly increases the compound's lipophilicity compared to the unsubstituted 5-nitroindole scaffold. This difference in LogP directly impacts partitioning behavior in biological systems and chromatographic retention.

Lipophilicity ADME Prediction Drug Design Analytical Chemistry

Distinct Crystal Conformation: Planarity & Methyl Orientation

Single-crystal X-ray diffraction reveals that 2,3-dimethyl-5-nitroindole adopts a nearly planar overall conformation, with both methyl groups in equatorial positions. This specific solid-state arrangement, characterized by a refinement R-factor of 0.048, is a direct consequence of its unique substitution pattern and influences its packing and potential interactions. [1]

X-ray Crystallography Solid-State Chemistry Structure-Activity Relationship Computational Chemistry

iNOS Inhibition Activity

While not a comprehensive SAR study, preliminary data indicates that 2,3-dimethyl-5-nitroindole exhibits inhibitory activity against human inducible nitric oxide synthase (iNOS) with an EC50 value of 8 nM. This suggests the scaffold's potential as a lead for developing iNOS inhibitors, a target for inflammatory diseases. [1][2]

Nitric Oxide Synthase Inflammation Medicinal Chemistry Enzyme Inhibition

Validated Reverse-Phase HPLC Method

A standardized reverse-phase HPLC method for 2,3-dimethyl-5-nitro-1H-indole has been established, providing a reliable protocol for purity analysis and preparative separation. The method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, and is scalable for both analytical and preparative applications. [1]

Analytical Chemistry HPLC Method Development Quality Control

Synthetic Utility: Precursor to Serotonin Analogs

The compound's sodium salt reacts readily with methyl iodide in toluene to form 1,2,3-trimethyl-5-nitroindole, a key intermediate in the synthesis of serotonin analogs. This direct alkylation demonstrates the synthetic utility of the 2,3-dimethyl-5-nitroindole scaffold for generating more complex, biologically relevant structures. [1]

Organic Synthesis Serotonin Analogs Alkylation Method Development

2,3-Dimethyl-5-nitro-1H-indole: Key Application Scenarios


iNOS Inhibitor Lead Optimization

Procure 2,3-dimethyl-5-nitro-1H-indole as a starting scaffold for structure-activity relationship (SAR) studies targeting human iNOS. The compound's demonstrated EC50 of 8 nM against iNOS in a cellular assay provides a quantitative basis for initiating a medicinal chemistry campaign aimed at developing novel anti-inflammatory agents. Its higher lipophilicity (LogP ~3.2–3.4) compared to unsubstituted 5-nitroindole may be advantageous for optimizing membrane permeability and oral bioavailability [1].

Thermally Stable Intermediate for High-Temperature Synthesis

Utilize 2,3-dimethyl-5-nitro-1H-indole as a robust intermediate in synthetic sequences requiring elevated temperatures. The compound's high melting point (184–186 °C), significantly greater than its non-nitrated parent (106 °C), indicates enhanced thermal stability, reducing the risk of decomposition or unwanted side reactions during steps such as nitrations, alkylations, or cycloadditions performed under heating [1].

HPLC Method for Purity and Preparative Isolation

Implement the established reverse-phase HPLC method using a Newcrom R1 column for the routine quality control of 2,3-dimethyl-5-nitro-1H-indole. The defined mobile phase (acetonitrile/water/phosphoric acid) and scalability of the method ensure reliable purity analysis and enable straightforward preparative isolation of the compound or its impurities, thereby streamlining analytical workflows and reducing method development costs [1].

Solid-State Crystal Packing and Polymorphism

Employ 2,3-dimethyl-5-nitro-1H-indole as a model compound in solid-state chemistry studies. Its well-defined crystal structure (nearly planar, equatorial methyl groups, R=0.048) provides a robust platform for investigating the influence of substitution patterns on crystal packing, polymorphism, and material properties. The compound's elevated melting point further underscores the importance of intermolecular forces in its solid-state behavior [1].

Synthesis of Serotonin Analogs via N-Alkylation

Use 2,3-dimethyl-5-nitro-1H-indole as a precursor for the synthesis of 1,2,3-trimethyl-5-nitroindole, a key intermediate in the preparation of serotonin analogs. The established reaction protocol (sodium salt formation followed by methyl iodide alkylation in toluene) provides a reliable and efficient route to N-alkylated derivatives, making this compound a valuable building block for neuroscience and pharmacology research [1].

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